4-(3-Methylthiophen-2-yl)butanoic acid
Overview
Description
4-(3-Methylthiophen-2-yl)butanoic acid is a chemical compound with the molecular formula C9H12O2S . It has a molecular weight of 184.26 g/mol . The IUPAC name for this compound is 4-(3-methyl-2-thienyl)butanoic acid . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12O2S/c1-7-5-6-12-8(7)3-2-4-9(10)11/h5-6H,2-4H2,1H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it can cause skin corrosion or serious eye damage . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
Mode of Action
4-(3-Methylthiophen-2-yl)butanoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer’s disease. The compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition may lead to an increase in neurotransmitter levels, which can improve mood and behavior in patients with depression.
Biochemical Pathways
The compound’s inhibitory effects on acetylcholinesterase and monoamine oxidase suggest that it may impact the cholinergic and monoaminergic systems. These systems are involved in a wide range of physiological processes, including cognition, mood regulation, and motor control.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that the compound may have antioxidant properties, which can protect cells from oxidative damage. Additionally, the compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body. The compound has also been shown to have neuroprotective properties, which can protect neurons from damage and death.
Properties
IUPAC Name |
4-(3-methylthiophen-2-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-7-5-6-12-8(7)3-2-4-9(10)11/h5-6H,2-4H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFWSJKZFCQYAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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